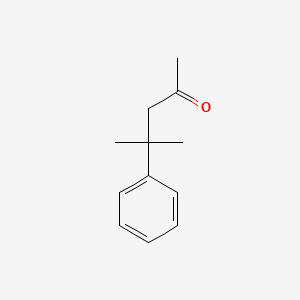

4-Methyl-4-phenylpentan-2-one

説明

Historical Context and Evolution of Synthetic Approaches to 4-Methyl-4-phenylpentan-2-one

The exploration of ketones with branched alkyl-aryl substituents in the mid-20th century led to the first synthesis of this compound. Its development is part of a broader effort to understand how steric and electronic effects influence the properties of organic compounds. A reproducible framework for its laboratory production was later established, paving the way for academic and industrial research.

The synthesis of this compound can be achieved through various methods, a common one being the Friedel-Crafts reaction. This approach involves the reaction of benzene (B151609) with mesityl oxide in the presence of a Lewis acid catalyst, such as aluminum chloride. premierindia.co.in This method is a staple in organic chemistry for attaching alkyl groups to an aromatic ring. The evolution of synthetic chemistry continues to seek more efficient and environmentally benign pathways, including the development of advanced catalytic systems to improve yield and purity.

Table 2: Selected Synthetic Approach to this compound

| Method | Reactant 1 | Reactant 2 | Catalyst |

|---|

| Friedel-Crafts Alkylation | Benzene | Mesityl oxide | Aluminium chloride premierindia.co.in |

Structural Significance of the this compound Scaffold in Organic Chemistry

The structure of this compound is significant due to its pentanone backbone featuring a phenyl group and a methyl group on the fourth carbon. This arrangement creates a sterically hindered environment around the quaternary carbon center. This structural feature makes the compound a valuable model for investigating the influence of steric bulk on reaction pathways and mechanisms, particularly in nucleophilic attacks at the adjacent carbonyl group.

As a versatile building block, its unique structure allows it to be an effective intermediate in the creation of more complex organic molecules. chemimpex.comchemimpex.com The ketone functional group can undergo a variety of chemical transformations. For instance, it can be reduced to form the corresponding alcohol, 4-Methyl-4-phenylpentan-2-ol, or oxidized to yield carboxylic acid derivatives. These reactions make it a useful precursor in multi-step synthetic sequences in both pharmaceutical and fine chemical research. chemimpex.com

Overview of Research Trajectories for Ketone-Containing Phenylpentane Derivatives

Research into ketone-containing phenylpentane derivatives is diverse, spanning from fragrance development to medicinal chemistry. These compounds serve as critical intermediates in the synthesis of various high-value products. For example, derivatives such as 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) have been investigated for their ability to absorb ultraviolet light, indicating potential applications in cosmetics. google.com

In the field of medicinal chemistry, novel synthetic phenyl ketone derivatives are being designed and evaluated for potential therapeutic applications. One research trajectory involves investigating their ability to modulate the activity of enzymes like oxidoreductase, which could be relevant for conditions such as non-alcoholic fatty liver disease (NAFLD). nih.gov Furthermore, enzymatic processes are being explored for the synthesis of these compounds. The use of Baeyer-Villiger monooxygenases, for instance, has been studied for the kinetic resolution of racemic α-alkyl benzyl (B1604629) ketones, which is a key step in producing enantiomerically pure pharmaceutical ingredients. rug.nl The synthesis of various substituted pentanediones is also an active area of research, focusing on creating new building blocks for organic synthesis. researchgate.net

Table 3: Examples of Research on Ketone-Containing Phenylpentane Derivatives

| Derivative Class | Research Focus | Potential Application |

|---|---|---|

| Substituted Phenylpentane-1,3-diones | UV ray absorption and stability google.com | Cosmetics, UV protectants |

| Hydroxylated Phenyl Ketones | Modulation of oxidoreductase activity nih.gov | Pharmaceuticals |

| Racemic Benzyl Ketones | Enzyme-catalyzed kinetic resolution rug.nl | Chiral synthesis, Pharmaceuticals |

| 3-Substituted Pentane-2,4-diones | Development of novel synthetic methods researchgate.net | Chemical synthesis building blocks |

Current Gaps and Future Directions in this compound Research

While this compound is established in certain industries, there remain gaps in the full understanding and application of this compound. A primary area for future research is the development of more sustainable and efficient synthetic methods. This includes the design of novel catalysts that can improve reaction yields and reduce waste, as well as exploring enzymatic routes for its synthesis, inspired by research on similar ketones. rug.nl

The potential of this compound as a foundational scaffold for new active pharmaceutical ingredients (APIs) is an area ripe for exploration. chemimpex.com Building on the research into the biological activities of other phenyl ketone derivatives, future studies could systematically investigate the therapeutic potential of molecules derived from this specific compound. nih.gov Furthermore, its role as a precursor could be extended to materials science, for example, in the synthesis of specialized polymers. Finally, more in-depth mechanistic studies are needed to fully characterize how its distinct structure influences a wider range of organic reactions, which could unlock new synthetic possibilities.

Structure

3D Structure

特性

IUPAC Name |

4-methyl-4-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDVPCSDZXZDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064664 | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-42-1 | |

| Record name | 4-Methyl-4-phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7403-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetikon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 4-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VETIKON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS5PDT7XIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Design for 4 Methyl 4 Phenylpentan 2 One

Established Synthetic Pathways to 4-Methyl-4-phenylpentan-2-one

Traditional methods for the synthesis of this compound and related structures rely on foundational reactions in organic chemistry that are well-documented and widely understood.

Ketone Synthesis via Friedel-Crafts Acylation Analogues (e.g., Benzene (B151609) and Mesityl Oxide Pathways)

The most direct and historically significant method for preparing this compound is through a Friedel-Crafts-type reaction. premierindia.co.in This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. wikipedia.orgorganic-chemistry.org In the specific synthesis of this compound, benzene is reacted with mesityl oxide in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). premierindia.co.in

The reaction mechanism proceeds through the generation of an acylium ion electrophile. sigmaaldrich.comyoutube.com The Lewis acid catalyst activates the mesityl oxide, facilitating the attack of the benzene ring. A key aspect of Friedel-Crafts acylation is that the product, an aryl ketone, can form a stable complex with the Lewis acid catalyst. wikipedia.org Consequently, the catalyst is often required in stoichiometric amounts rather than catalytic quantities, as it is not fully regenerated during the reaction. wikipedia.orgorganic-chemistry.org

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

| Arene | Benzene | Aromatic substrate |

| Acylating Agent | Mesityl Oxide | Provides the pentanone backbone |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the electrophile |

| Stoichiometry | >1 equivalent of AlCl₃ | To account for complexation with the product |

| Temperature | Typically cool to moderate | To control reactivity and minimize side reactions |

This pathway is advantageous due to the direct formation of the target carbon skeleton in a single step from readily available starting materials.

Grignard Reactions in the Synthesis of Related Ketones and Alcohols

Grignard reactions provide a versatile method for forming carbon-carbon bonds and are instrumental in synthesizing alcohols, which can then be oxidized to ketones. masterorganicchemistry.com While not a direct route to this compound, a Grignard-based synthesis can be designed to produce its corresponding tertiary alcohol, 4-methyl-4-phenylpentan-2-ol, a direct precursor.

This can be achieved through two primary retrosynthetic disconnections:

Reaction of Acetone (B3395972) with a Phenyl-containing Grignard Reagent: Reacting acetone with (2-methyl-2-phenylpropyl)magnesium bromide would yield the desired tertiary alcohol.

Reaction of a Phenyl Ketone with a Grignard Reagent: The addition of an isobutylmagnesium bromide to acetophenone (B1666503) would also form the target alcohol precursor. masterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the organomagnesium compound to the electrophilic carbonyl carbon of the ketone or aldehyde. libretexts.org The resulting magnesium alkoxide is then protonated in an aqueous workup step to yield the alcohol.

Reaction Scheme: Grignard Synthesis of a Precursor Alcohol

Step 1 (Grignard Addition): Acetophenone + Isobutylmagnesium Bromide → Magnesium alkoxide intermediate

Step 2 (Workup): Magnesium alkoxide intermediate + H₃O⁺ → 4-Methyl-4-phenylpentan-2-ol

Step 3 (Oxidation): 4-Methyl-4-phenylpentan-2-ol + Oxidizing Agent (e.g., PCC, Jones reagent) → this compound

This multi-step approach offers flexibility but is less atom-economical than the direct Friedel-Crafts acylation.

Modern Catalytic Strategies in this compound Synthesis

Advances in catalysis have opened new avenues for the synthesis of ketones, offering improved efficiency, selectivity, and functional group tolerance compared to traditional methods.

Hydroformylation Techniques for Aldehyde Precursors and Subsequent Transformations

Hydroformylation, also known as the oxo process, is a powerful industrial method for converting alkenes into aldehydes. wikipedia.orglibretexts.org This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene, typically using transition metal catalysts based on rhodium or cobalt. libretexts.orgmt.com

For the synthesis of a precursor to this compound, an appropriate alkene substrate such as α,α-dimethylstyrene could be used. Hydroformylation of α,α-dimethylstyrene would predominantly yield 3-phenylbutanal due to the steric hindrance at the alpha-carbon, which favors the formation of the linear aldehyde. researchgate.net A patent also describes the preparation of 4-methyl-4-phenyl-1-pentanals via the hydroformylation of related alkene precursors. google.com

Once the aldehyde precursor is formed, it can be transformed into the target ketone through several methods, such as:

Addition of a methyl Grignard reagent to the aldehyde to form the secondary alcohol, followed by oxidation.

A Wacker-type oxidation or related processes that can convert the aldehyde to a methyl ketone.

Table 2: Hydroformylation Catalyst Systems

| Metal Catalyst | Ligands | Characteristics |

| Rhodium | Phosphine ligands (e.g., PPh₃) | High activity and selectivity under mild conditions. researchgate.net |

| Cobalt | Carbonyl (CO) | Requires higher pressures and temperatures; historically significant. wikipedia.org |

This strategy is valuable for constructing complex molecules from simple alkene building blocks.

Transition Metal-Catalyzed Coupling Reactions Relevant to this compound Derivatives

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C bonds with high precision. researchgate.net Catalysts based on palladium, nickel, or copper can be used to construct the carbon framework of this compound or its derivatives. ccspublishing.org.cn

A plausible, though not widely documented for this specific molecule, strategy could involve the coupling of an organometallic reagent with an appropriate acyl derivative. For example, a palladium-catalyzed reaction could couple an organoboron compound (Suzuki coupling) or an organotin compound (Stille coupling) representing the 2-methyl-2-phenylpropyl moiety with a reagent that provides the acetyl group. organic-chemistry.org

Alternatively, modern methods allow for the direct conversion of aldehydes or esters to ketones. ccspublishing.org.cnorganic-chemistry.org For instance, a palladium-catalyzed coupling of a 2-pyridyl ester with an organoboron compound can yield a ketone under mild conditions. organic-chemistry.org Another approach involves the transition-metal-catalyzed conversion of N-tosylhydrazones, derived from aldehydes, into ketones via carbene-based cross-coupling reactions. acs.org

These methods offer excellent functional group tolerance and are central to the synthesis of complex aromatic ketones. pkusz.edu.cn

Asymmetric Catalytic Approaches for Chiral Analogs

While this compound is an achiral molecule, the principles of asymmetric catalysis are crucial for the synthesis of chiral analogs, which could be valuable as intermediates in pharmaceuticals or as chiral ligands. nih.gov An asymmetric synthesis would aim to create a stereocenter, typically at the C4 position, by differentiating between two non-identical groups.

Key asymmetric strategies relevant to the synthesis of chiral ketone analogs include:

Enantioselective Reduction: A prochiral ketone precursor (e.g., an enone) can be reduced to a chiral alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones to alcohols. youtube.comwikipedia.org

Asymmetric Grignard Addition: The addition of a Grignard reagent to a ketone or aldehyde can be rendered enantioselective by using a chiral ligand to coordinate with the magnesium, thereby directing the nucleophilic attack to one face of the carbonyl.

Asymmetric Conjugate Addition: A chiral copper catalyst can be used to perform an enantioselective conjugate addition of an organometallic reagent to an α,β-unsaturated ketone, establishing a stereocenter at the β-position. mdpi.com

These advanced catalytic methods provide access to enantiomerically enriched compounds, which is a cornerstone of modern medicinal and materials chemistry. nih.gov

Derivatization and Functionalization Strategies of this compound

The chemical structure of this compound offers multiple sites for derivatization and functionalization, allowing for the synthesis of a diverse range of related compounds with potentially new properties. These transformations can target the carbonyl group, the aromatic ring, or the aliphatic chain.

The carbonyl group is a primary site for a variety of chemical modifications. One of the most common derivatization reactions is the reduction of the ketone to the corresponding secondary alcohol, 4-methyl-4-phenylpentan-2-ol. This transformation can be accomplished using a range of reducing agents, with the choice of reagent often influencing the stereoselectivity of the reaction.

Another avenue for derivatization at the carbonyl group involves reactions with nitrogen-based nucleophiles. For instance, reaction with primary amines can yield imines, while reaction with hydroxylamine (B1172632) can produce oximes. These derivatives can serve as intermediates for further synthetic transformations.

Functionalization can also be directed towards the phenyl group. As an aromatic ring, it is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the existing alkyl substituent, various functional groups can be introduced onto the ring. For example, nitration followed by reduction can introduce an amino group, opening up possibilities for the synthesis of a wide array of new derivatives. Halogenation of the aromatic ring can also be achieved, providing a handle for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The aliphatic backbone of the molecule, while generally less reactive than the carbonyl and aromatic moieties, can also be functionalized, although this may require more specialized reagents and conditions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of its production. Key areas of focus include the use of safer solvents, the development of catalytic systems that are more environmentally benign, and the improvement of energy efficiency.

One of the primary industrial methods for synthesizing this ketone involves the Friedel-Crafts reaction between benzene and mesityl oxide. youtube.com Traditionally, this reaction employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of acidic waste during workup. wikipedia.org A greener approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, thereby minimizing waste. Examples of such heterogeneous catalysts include various zeolites and other supported acid systems. Research in this area focuses on developing catalysts that are not only recyclable but also exhibit high activity and selectivity under milder reaction conditions.

The choice of solvent is another critical aspect of green synthesis. Benzene, a reactant in the Friedel-Crafts route, is a known carcinogen. While it is a necessary feedstock for this specific pathway, efforts in green chemistry aim to minimize its use as a solvent and explore alternative, less hazardous solvents for other synthetic steps or purification processes. The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources. In some cases, solvent-free reaction conditions are being explored to further reduce the environmental footprint.

Energy efficiency is another pillar of green chemistry. The development of catalytic systems that operate at lower temperatures and pressures can significantly reduce the energy consumption of the synthesis process. Microwave-assisted synthesis is one such technology that has the potential to accelerate reaction rates and reduce energy input compared to conventional heating methods. While specific applications to the synthesis of this compound are not extensively documented in publicly available literature, the principles of microwave-assisted organic synthesis are broadly applicable and represent a promising avenue for greener production.

Furthermore, the principles of atom economy are central to green chemistry. Synthetic routes are evaluated based on how efficiently they incorporate the atoms of the reactants into the final product. Designing syntheses that minimize the formation of byproducts is a key goal.

Mechanistic Investigations of 4 Methyl 4 Phenylpentan 2 One Reactivity

Reaction Mechanisms of the Ketone Functionality

The ketone group is central to the reactivity of 4-methyl-4-phenylpentan-2-one, participating in a range of reactions typical of carbonyl compounds. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. However, the presence of a quaternary carbon adjacent to the carbonyl, bearing both a phenyl and a methyl group, introduces significant steric hindrance that influences reaction rates and pathways.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a characteristic reaction of ketones. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate after the rehybridization of the carbon atom from sp² to sp³. This intermediate is then typically protonated to yield an alcohol.

For this compound, the approach of a nucleophile to the carbonyl carbon is sterically hindered by the adjacent bulky 2-methyl-2-phenylpropyl group. This steric hindrance generally makes it less reactive than less substituted ketones, such as acetone (B3395972) or butanone. Aldehydes are typically more reactive than ketones in nucleophilic additions for both steric and electronic reasons. mpg.de The presence of two alkyl/aryl groups in ketones stabilizes the carbonyl carbon, reducing its electrophilicity compared to aldehydes which have only one such group.

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom.

Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.

Protonation: The negatively charged oxygen atom is protonated by a protic solvent or a weak acid, yielding the final alcohol product.

Interactive Table: Comparison of Carbonyl Reactivity

| Compound | Structure | Relative Reactivity toward Nucleophiles | Steric Hindrance | Electronic Effects |

| Formaldehyde | H₂C=O | Highest | Minimal | No electron-donating groups |

| Acetaldehyde | CH₃CHO | High | Low | One electron-donating methyl group |

| Acetone | (CH₃)₂C=O | Moderate | Moderate | Two electron-donating methyl groups |

| This compound | C₁₂H₁₆O | Low | High | Bulky alkyl and phenyl groups |

Oxidation Pathways and Mechanisms of this compound

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, they can undergo oxidative cleavage. A significant oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.orgyoutube.com

The mechanism proceeds through the following steps:

Protonation: The peroxyacid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. wikipedia.org

Nucleophilic Addition: The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.org

Rearrangement: In a concerted step, one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate anion. This migration is the rate-determining step. wikipedia.org

Deprotonation: Deprotonation of the resulting oxocarbenium ion yields the final ester product. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge have a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are a methyl group and a 2-methyl-2-phenylpropyl group (a tertiary alkyl group). Due to the much higher migratory aptitude of the tertiary alkyl group compared to the methyl group, the oxygen atom will preferentially insert between the carbonyl carbon and the quaternary carbon.

Interactive Table: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Type | Migratory Aptitude |

| H | Hydrogen | Highest |

| tert-alkyl | Tertiary Alkyl | High |

| sec-alkyl, Phenyl | Secondary Alkyl, Aryl | Moderate |

| prim-alkyl | Primary Alkyl | Low |

| Methyl | Methyl | Lowest |

Reduction Mechanisms to Corresponding Alcohols and Hydrocarbons

The carbonyl group of this compound can be reduced to either a secondary alcohol (4-methyl-4-phenylpentan-2-ol) or completely deoxygenated to a methylene (B1212753) group (2-methyl-2-phenylpentane).

Reduction to Alcohols: This transformation is typically achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent protonates the alkoxide to yield the corresponding secondary alcohol, 4-methyl-4-phenylpentan-2-ol. sigmaaldrich.com

Reduction to Hydrocarbons: Complete reduction of the carbonyl group to a methylene (CH₂) group can be accomplished under harsh conditions using methods like the Clemmensen or Wolff-Kishner reductions.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. annamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones that are stable in strong acid. annamalaiuniversity.ac.inmasterorganicchemistry.com The exact mechanism is complex and thought to occur on the surface of the zinc, but it effectively converts the C=O group to a CH₂ group. annamalaiuniversity.ac.in

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of a hydrazone by condensation of the ketone with hydrazine. wikipedia.orgglasp.co The strong base then deprotonates the hydrazone, and through a series of steps, dinitrogen gas is eliminated, and a carbanion is formed. This carbanion is then protonated by the solvent to give the final alkane product. wikipedia.org The evolution of nitrogen gas is the driving force for the reaction. masterorganicchemistry.com The Wolff-Kishner reduction is suitable for compounds that are sensitive to acid but stable in strong base. masterorganicchemistry.com

Condensation Reactions and Aldol-Type Transformations

Ketones with α-hydrogens, like this compound, can undergo base- or acid-catalyzed aldol-type reactions. libretexts.orgbyjus.com In these reactions, the ketone acts as both a nucleophile (via its enolate or enol form) and an electrophile. wikipedia.org

The reaction begins with the removal of an α-hydrogen by a base to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of another ketone molecule. youtube.com The product is a β-hydroxy ketone, also known as an aldol (B89426) adduct. byjus.comwikipedia.org Under more vigorous conditions (e.g., heat), this adduct can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, which is the final product of an aldol condensation. ucla.edu

For this compound, the α-hydrogens on the methyl group (C1) are available for enolization. The resulting enolate can then react with another molecule of the ketone. However, self-condensation is often inefficient for sterically hindered ketones.

More commonly, hindered ketones are used in crossed or mixed aldol condensations, where they react with a more reactive carbonyl partner, typically an aldehyde with no α-hydrogens (like benzaldehyde). libretexts.orgbyjus.com In such a Claisen-Schmidt condensation, the ketone exclusively forms the enolate (nucleophile), and the aldehyde acts as the electrophile, leading to a more controlled reaction with a single major product. libretexts.orgucla.edu

Retro-Aldol Mechanisms Involving Pentanone Scaffolds

The aldol reaction is reversible. The reverse reaction, known as a retro-aldol reaction, involves the cleavage of a β-hydroxy ketone or a β-hydroxy aldehyde in the presence of a base (or sometimes acid) to yield two carbonyl compounds. study.com

For a pentanone scaffold like 4-hydroxy-4-methyl-2-pentanone (the aldol adduct of acetone), the mechanism is initiated by a base deprotonating the hydroxyl group to form an alkoxide. doubtnut.com This is followed by the cleavage of the carbon-carbon bond between the α- and β-carbons. The electrons from the breaking C-C bond move to form the π bond of a new carbonyl group (one of the resulting acetone molecules), while the other fragment is released as an enolate ion. This enolate is then protonated by the solvent to give the second molecule of acetone. study.comdoubtnut.com

This cleavage is thermodynamically favorable if it leads to the formation of stable carbonyl compounds. The stability of the resulting enolate and carbonyl fragments drives the reaction.

Reactivity of the Phenyl Moiety in this compound

The phenyl group in this compound can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. byjus.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. byjus.com The mechanism generally involves two steps:

Attack by the Aromatic Ring: The π electrons of the benzene ring act as a nucleophile and attack a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.commsu.edu

Deprotonation: A weak base removes a proton from the carbon atom that bears the electrophile, restoring the aromatic π system. masterorganicchemistry.commsu.edu

The substituent already present on the ring influences both the rate of the reaction and the position of the incoming electrophile. The alkyl ketone moiety attached to the phenyl ring acts as a deactivating group and a meta-director.

Deactivating Effect: The carbonyl group is electron-withdrawing due to both induction and resonance, pulling electron density out of the phenyl ring. This makes the ring less nucleophilic and therefore less reactive towards electrophiles than benzene itself.

Meta-Directing Effect: The electron-withdrawing nature of the carbonyl group destabilizes the arenium ion intermediates formed when the electrophile attacks at the ortho or para positions. The intermediate for meta attack is less destabilized, and thus meta substitution is the favored pathway. uci.edu

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions. msu.edu

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The reaction generally proceeds via a two-step mechanism: initial attack by the electrophile on the electron-rich π system of the benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. msu.edumasterorganicchemistry.com

The substituent already present on the benzene ring significantly influences both the rate of reaction and the regioselectivity (the orientation of the incoming electrophile). In this compound, the phenyl ring is substituted with a 2-methyl-4-oxopentan-2-yl group [-C(CH3)2CH2C(=O)CH3]. This substituent is classified as an alkyl group.

Alkyl groups are generally considered to be weakly activating and ortho, para-directing. masterorganicchemistry.com

Activating Nature : The alkyl group donates electron density to the ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.

Directing Effect : The ortho and para positions are preferentially activated because the positive charge of the carbocation intermediate formed upon electrophilic attack at these positions can be partially stabilized by the adjacent alkyl group. Attack at the meta position does not allow for this same degree of stabilization. While the bulky nature of the tertiary alkyl group might sterically hinder the ortho positions to some extent, favoring the para product, a mixture of ortho and para isomers is the expected outcome.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Electrophile | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(4-Nitrophenyl)-4-methylpentan-2-one and 4-(2-Nitrophenyl)-4-methylpentan-2-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-(4-Bromophenyl)-4-methylpentan-2-one and 4-(2-Bromophenyl)-4-methylpentan-2-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 4-(4-Acetylphenyl)-4-methylpentan-2-one and 4-(2-Acetylphenyl)-4-methylpentan-2-one |

Modification of the Phenyl Ring for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry and materials science, where systematic modifications to a molecule's structure are made to understand their effect on a specific activity. This activity could be biological (e.g., receptor binding) or physical (e.g., fragrance profile, absorption wavelength). By introducing different functional groups at various positions on a parent molecule, researchers can probe the electronic, steric, and hydrophobic requirements for the desired activity.

For this compound, which is used in the fragrance industry, SAR studies could be employed to modulate its olfactory properties, such as scent profile, intensity, and longevity. This would involve the synthesis of a series of analogs with different substituents on the phenyl ring.

The introduction of various functional groups would alter the electronic properties of the aromatic ring:

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the ring and are typically ortho, para-directing.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the ring. Halogens are deactivating but ortho, para-directing, while strongly deactivating groups like nitro are meta-directing.

By correlating the changes in molecular properties (e.g., dipole moment, polarity, shape) with the observed changes in activity, a quantitative structure-activity relationship (QSAR) model can be developed. Although specific SAR studies on this compound are not prominent in the literature, the principles provide a clear framework for its potential optimization.

Table 2: Hypothetical Analogs for a Structure-Activity Relationship Study

| Substituent (at para-position) | Group Type | Predicted Effect on Phenyl Ring | Potential Impact to Investigate |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Increased electron density | Alteration of polarity, potential change in scent profile |

| -Cl (Chloro) | Weak Electron-Withdrawing (by induction), Donating (by resonance) | Decreased electron density | Increased lipophilicity, potential change in volatility |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly decreased electron density | Major change in polarity and electronic character |

| -CH₃ (Methyl) | Weak Electron-Donating | Slightly increased electron density | Minor change in lipophilicity and steric profile |

Photochemical Reactivity and Excited State Dynamics of this compound and its Analogs

The photochemical behavior of ketones is largely dictated by the electronic transitions of the carbonyl group. Upon absorption of ultraviolet (UV) radiation, the carbonyl group undergoes an n→π* transition, where a non-bonding electron from the oxygen atom is promoted to an anti-bonding π* orbital. This creates an electronically excited singlet state, which can then undergo intersystem crossing (ISC) to form a more stable, longer-lived triplet state. acs.orgrsc.org The subsequent reactions of the excited ketone are known as Norrish reactions.

Norrish Type I Reaction : This reaction involves the homolytic cleavage (α-cleavage) of one of the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.orgyoutube.com This cleavage results in the formation of two radical intermediates. For an unsymmetrical ketone like this compound, cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the methylene carbon would produce an acyl radical and a stable tertiary benzylic radical. This is considered the most probable pathway due to the high stability of the resulting 1,1-dimethyl-2-phenylethyl radical.

Norrish Type II Reaction : This process involves the intramolecular abstraction of a hydrogen atom from the γ-carbon (the third carbon from the carbonyl group) by the excited carbonyl oxygen. rsc.orgwikipedia.org This forms a 1,4-biradical intermediate. This compound does not possess a γ-hydrogen on its alkyl chain, making the classic Norrish Type II reaction impossible for this molecule.

Therefore, the predominant photochemical pathway for this compound is expected to be the Norrish Type I cleavage. The initial excited state dynamics involve the rapid population of the triplet state, from which α-cleavage occurs to generate the radical pair. nih.gov

Table 3: Primary Photochemical Processes for this compound

| Photochemical Reaction | Description | Intermediate(s) | Applicability to this compound |

| Norrish Type I | Homolytic α-cleavage of the C-C bond adjacent to the carbonyl group. | Acyl radical and alkyl radical (tertiary benzylic). | Highly Probable |

| Norrish Type II | Intramolecular abstraction of a γ-hydrogen. | 1,4-biradical. | Not Possible (No γ-hydrogens) |

Radical Reactions Involving this compound

The primary involvement of this compound in radical reactions stems from its photochemical reactivity, specifically the Norrish Type I cleavage. The cleavage of the C₂-C₃ bond generates a methylacetyl (acyl) radical and a highly stabilized 1,1-dimethyl-2-phenylethyl radical. These initial radical intermediates can undergo several subsequent reactions. youtube.com

Decarbonylation : The acyl radical (CH₃CO•) can lose a molecule of carbon monoxide (CO) to form a methyl radical (•CH₃). This is a common pathway for acyl radicals.

Radical Combination : The newly formed methyl radical can combine with the tertiary benzylic radical to form 2,2-dimethyl-3-phenylbutane.

Disproportionation : The radicals can undergo disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in the formation of an alkane and an alkene. For example, the tertiary benzylic radical could donate a hydrogen to a methyl radical, forming methane (B114726) and 2-methyl-3-phenyl-1-propene.

Recent research has also explored trapping the initially formed aroyl radicals from alkyl aryl ketones within transition metal catalytic cycles. nih.gov In such a scheme, a rhodium catalyst could capture the acyl radical generated from this compound, leading to further synthetic transformations. This highlights a modern application of the radical intermediates derived from this class of ketones.

Table 4: Potential Products from Radical Reactions Following Norrish Type I Cleavage

| Radical Pathway | Description | Resulting Products |

| Recombination | Direct recombination of the initial radical pair. | This compound (starting material) |

| Decarbonylation & Combination | Loss of CO from the acyl radical, followed by combination of the resulting methyl radical and the tertiary benzylic radical. | Carbon Monoxide, 2,2-Dimethyl-3-phenylbutane |

| Disproportionation | Hydrogen atom transfer between radical species. | Methane, 2-Methyl-3-phenyl-1-propene, Ethane, Acetone |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl 4 Phenylpentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-methyl-4-phenylpentan-2-one, revealing detailed information about the hydrogen (¹H) and carbon (¹³C) environments and their connectivity.

One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show five distinct signals. The chemical shifts (δ) are influenced by neighboring functional groups, such as the carbonyl group and the phenyl ring, which cause deshielding effects.

The protons of the phenyl group are expected to appear in the aromatic region (typically 7.2-7.4 ppm).

The methylene (B1212753) protons (H-3) adjacent to the carbonyl group would be deshielded, appearing as a singlet around 2.8 ppm.

The methyl protons (H-1) of the acetyl group are also adjacent to the carbonyl and would appear as a sharp singlet, but further upfield than the methylene protons, around 2.0 ppm.

The two methyl groups at the C-4 position are equivalent and would produce a single, strong singlet signal further upfield, around 1.4 ppm, as they are insulated from the direct electronic effects of the carbonyl group.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (CH₃-C=O) | ~2.0 | Singlet (s) | 3H |

| H-3 (-CH₂-) | ~2.8 | Singlet (s) | 2H |

| H-5 (2 x -CH₃) | ~1.4 | Singlet (s) | 6H |

| H-aromatic | ~7.2-7.4 | Multiplet (m) | 5H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, eight distinct signals are expected for the 12 carbon atoms.

The carbonyl carbon (C-2) is the most deshielded, appearing significantly downfield (above 200 ppm).

The carbons of the phenyl ring typically resonate between 125 and 147 ppm. The quaternary aromatic carbon (ipso-carbon) will have a distinct shift from the protonated aromatic carbons.

The quaternary carbon C-4, bonded to the phenyl ring and two methyl groups, would appear around 45 ppm.

The methylene carbon (C-3) and the acetyl methyl carbon (C-1) would appear in the 30-55 ppm range, with the methylene carbon being more downfield.

The two equivalent methyl carbons at C-5 will produce a single signal in the upfield region, typically around 29 ppm.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | ~32 |

| C-2 (C=O) | ~208 |

| C-3 (-CH₂-) | ~53 |

| C-4 (Quaternary C) | ~45 |

| C-5 (2 x -CH₃) | ~29 |

| C-ipso (Aromatic) | ~147 |

| C-ortho/meta (Aromatic) | ~126-129 |

| C-para (Aromatic) | ~126 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the structure, 2D NMR experiments confirm it by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, showing key correlations within the phenyl spin system (between adjacent ortho, meta, and para protons). No cross-peaks would be expected between the singlets corresponding to the H-1, H-3, and H-5 protons, confirming their isolation from other proton-bearing groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a correlation between the proton signal at ~2.0 ppm and the carbon signal at ~32 ppm (C-1), and the aromatic protons (~7.2-7.4 ppm) to their respective aromatic carbons (~126-129 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the carbon skeleton by showing correlations between protons and carbons over two to three bonds. Key expected correlations for this compound include:

Protons H-1 (~2.0 ppm) correlating to the carbonyl carbon C-2 (~208 ppm) and the methylene carbon C-3 (~53 ppm).

Methylene protons H-3 (~2.8 ppm) correlating to the carbonyl carbon C-2, the acetyl methyl carbon C-1, and the quaternary carbon C-4.

Methyl protons H-5 (~1.4 ppm) correlating to the quaternary carbon C-4 and the methylene carbon C-3. This correlation is vital for confirming the connectivity around the quaternary center.

Aromatic protons correlating to neighboring and ipso-aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bonding. A NOESY spectrum could confirm the spatial proximity between the protons of the C-5 methyl groups and the ortho-protons of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that separates components of a mixture before they are introduced to the mass spectrometer. For a purified sample of this compound, GC would show a single peak, confirming the sample's purity. chemimpex.com The mass spectrometer then provides the mass spectrum of this single component, which would show the molecular ion peak and characteristic fragment ions, allowing for its identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecule. The theoretical exact mass of this compound (C₁₂H₁₆O) is 176.120115 Da. lookchem.com An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula.

Interactive Data Table: Predicted HRMS Data for this compound Adducts

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₆O⁺ | 176.11957 |

| [M+H]⁺ | C₁₂H₁₇O⁺ | 177.12740 |

| [M+Na]⁺ | C₁₂H₁₆NaO⁺ | 199.10934 |

| [M+K]⁺ | C₁₂H₁₆KO⁺ | 215.08328 |

Fragmentation Pathway Analysis

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. For this compound, the primary fragmentation mechanism is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.

Two major alpha-cleavage pathways are possible:

Cleavage of the C1-C2 bond: This results in the loss of a methyl radical (•CH₃) to form an acylium ion with m/z 161.

Cleavage of the C2-C3 bond: This is the more significant pathway, leading to the loss of a 2-phenylprop-2-yl radical. This cleavage forms a stable acylium ion [CH₃CO]⁺ with an m/z of 43, which is often the base peak for methyl ketones. The alternative charge retention would be on the C₁₀H₁₃ fragment, leading to a prominent peak at m/z 119, corresponding to the stable tertiary benzylic carbocation [C(CH₃)₂Ph]⁺.

Another common fragmentation for phenyl-containing compounds is the formation of a tropylium ion (C₇H₇⁺) at m/z 91.

Interactive Data Table: Predicted Mass Fragments of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 176 | [C₁₂H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 161 | [M - CH₃]⁺ | Alpha-cleavage: Loss of methyl radical |

| 119 | [C(CH₃)₂Ph]⁺ | Alpha-cleavage: Formation of tertiary benzylic carbocation |

| 91 | [C₇H₇]⁺ | Rearrangement and loss of C₅H₉O from M⁺˙ |

| 43 | [CH₃CO]⁺ | Alpha-cleavage: Formation of acetyl cation (often base peak) |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecules into a higher vibrational state. The specific frequencies of absorption are characteristic of the bonds within the molecule. For this compound, the FT-IR spectrum is expected to show several key absorption bands that confirm its structure.

The most prominent peak would be due to the carbonyl (C=O) group of the ketone, which typically exhibits a strong, sharp absorption band in the range of 1700-1725 cm⁻¹ mdpi.com. The presence of the aromatic phenyl group would be confirmed by C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations from the aromatic ring, typically observed above 3000 cm⁻¹ mdpi.com.

Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. Furthermore, the characteristic bending vibrations for the gem-dimethyl group (two methyl groups on the same carbon) would likely be observed. The analysis of these distinct peaks allows for a definitive identification of the compound's primary functional groups scielo.org.za.

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Methyl/Methylene) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Strong |

| C=C Stretch | Aromatic (Phenyl) | 1450 - 1600 | Medium-Variable |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FT-IR. It also probes molecular vibrations but is based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds like the carbonyl group, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

In the analysis of this compound, the Raman spectrum would provide clear signals for the aromatic ring. The symmetric "ring breathing" vibration of the phenyl group, which is often weak in the IR spectrum, typically gives a strong, sharp peak in the Raman spectrum around 1000 cm⁻¹. The C=C stretching vibrations of the phenyl ring are also readily observed. The aliphatic C-C and C-H vibrations provide complementary information to the FT-IR data, aiding in a complete vibrational assignment researchgate.net. Techniques like FT-Raman can be employed to acquire high-quality spectra nih.gov.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl) | 3050 - 3080 | Strong |

| C-H Stretch | Aliphatic (Methyl/Methylene) | 2850 - 3000 | Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Weak |

| C=C Stretch | Aromatic (Phenyl) | 1580 - 1610 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the chromophores present in the molecule.

This compound possesses two primary chromophores: the phenyl group and the carbonyl group. The phenyl group undergoes π → π* transitions, which are expected to result in strong absorption bands typically below 280 nm sielc.com. The carbonyl group can undergo a weaker, symmetry-forbidden n → π* transition, which usually appears as a separate, less intense band at a longer wavelength, often in the 270-300 nm range. The specific absorption maxima (λ_max) and molar absorptivity are sensitive to the solvent used for the analysis.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular and Crystal Structures

Should this compound be crystallized into a single crystal of sufficient quality, Single-Crystal X-ray Diffraction (SC-XRD) could be used for its definitive structural elucidation. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state mdpi.commdpi.com.

The resulting crystallographic data would also describe the crystal system, space group, and unit cell dimensions, offering insight into how the individual molecules pack together in the crystal lattice scielo.org.za. This information is crucial for understanding intermolecular interactions, such as van der Waals forces, that stabilize the crystal structure. To date, a public single-crystal X-ray structure for this compound has not been reported.

Table 3: Illustrative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid sample. It is a primary tool for identifying the crystalline phases of a material and can be used to study polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure researchgate.netmdpi.com.

Each polymorph of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and relative intensities. Therefore, PXRD could be employed to determine if this compound exhibits polymorphism. This is important as different polymorphs can have different physical properties, such as melting point and solubility mdpi.com. The technique is also used to confirm the phase purity of a bulk crystalline sample by comparing the experimental pattern to a simulated pattern derived from single-crystal data researchgate.net.

Computational Chemistry and Theoretical Investigations of 4 Methyl 4 Phenylpentan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic structure, and other key physicochemical characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules like 4-Methyl-4-phenylpentan-2-one. A typical DFT study would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. This process identifies key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic structure, providing information on the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential. These calculations are crucial for predicting regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Dipole Moment | Data not available |

| Molecular Electrostatic Potential | Data not available |

| Optimized Bond Lengths (C=O, C-C, etc.) | Data not available |

Note: This table is illustrative of the data that would be generated from a DFT study. Specific values for this compound are not currently available in the literature.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. These methods would be invaluable for benchmarking the results from DFT and for obtaining precise values for properties like electron affinity, ionization potential, and thermochemical data. To date, no such high-accuracy calculations have been published for this compound.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are powerful tools for predicting various types of molecular spectra. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra could then be compared with experimentally obtained data to validate the computational model and to aid in the interpretation of experimental findings. For instance, calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, providing a deeper understanding of its structure and bonding. However, a detailed computational analysis of the spectroscopic properties of this compound, and its comparison with experimental data, is not currently documented.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to study the chemical reactivity of this compound. This involves mapping out the potential energy surface for a given reaction to identify the most likely reaction pathways. A key aspect of this is the location and characterization of transition states, which are the high-energy intermediates that connect reactants and products. By calculating the activation energy associated with a transition state, the rate of a reaction can be predicted. For a ketone like this compound, such studies could investigate reactions like its reduction, oxidation, or enolate formation. At present, no such reaction modeling studies for this specific compound have been reported.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide insights into its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations could explore the different accessible conformations and the energy barriers between them. This would offer a dynamic picture of the molecule's behavior in different environments, such as in various solvents or at different temperatures. This area of computational study for this compound remains unexplored.

Studies of Intermolecular Interactions and Supramolecular Assemblies

The way in which molecules of this compound interact with each other and with other molecules is crucial for understanding its bulk properties, such as its boiling point and solubility. Computational studies can be used to investigate these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (though unlikely for this aprotic molecule). Furthermore, these studies could explore the possibility of forming supramolecular assemblies. There is currently no available research on the intermolecular interaction patterns or supramolecular chemistry of this compound from a computational standpoint.

Quantitative Structure-Activity Relationships (QSAR) for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. fiveable.me These features can be quantified by physicochemical, electronic, steric, and topological descriptors. By developing a statistically significant QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby guiding the structural optimization of lead molecules to enhance their desired properties.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide its structural optimization for various potential applications. A hypothetical QSAR study on a series of analogs of this compound would involve the synthesis of a library of derivatives and the evaluation of their biological activity. Subsequently, a QSAR model would be developed to correlate the structural modifications with the observed activity.

Key Steps in a Hypothetical QSAR Study for this compound Analogs:

Selection of a Training Set: A diverse set of analogs of this compound would be synthesized. Modifications could include substitutions on the phenyl ring, alterations in the length of the alkyl chain, and changes to the ketone group.

Biological Activity Assessment: The synthesized compounds would be tested for a specific biological activity (e.g., enzyme inhibition, receptor binding affinity). The activity data would be quantified, typically as IC₅₀ or EC₅₀ values, and then converted to a logarithmic scale (pIC₅₀ or pEC₅₀) for QSAR analysis.

Calculation of Molecular Descriptors: A wide range of molecular descriptors would be calculated for each compound in the training set. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity. fiveable.me

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Molecular Descriptors for QSAR Analysis of this compound Analogs:

For a series of analogs derived from this compound, several classes of molecular descriptors would be relevant for developing a robust QSAR model.

| Descriptor Class | Specific Examples | Potential Influence on Activity |

| Electronic Descriptors | Hammett constants (σ), Dipole moment, Partial atomic charges | These descriptors quantify the electronic environment of the molecule, which is crucial for interactions with biological targets. For instance, electron-withdrawing or -donating substituents on the phenyl ring can modulate the electrostatic interactions with a receptor. |

| Steric Descriptors | Molar Refractivity (MR), Taft steric parameter (Es), van der Waals volume | These descriptors describe the size and shape of the molecule. Steric hindrance can either prevent or enhance the binding of a molecule to its target site. The bulkiness of substituents on the phenyl ring or the alkyl chain would be critical. |

| Hydrophobic Descriptors | Log P (octanol-water partition coefficient), Hydrophobic field | Hydrophobicity plays a significant role in drug absorption, distribution, and binding to hydrophobic pockets in receptors or enzymes. The Log P value indicates the lipophilicity of the compound. |

| Topological Descriptors | Connectivity indices (e.g., Kier & Hall indices), Wiener index | These descriptors encode information about the branching and connectivity of atoms within the molecule. They can provide insights into the overall shape and size of the molecule. |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Mulliken charges | These descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic structure and reactivity of the molecule. |

Hypothetical QSAR Model and Interpretation:

A hypothetical QSAR equation for a series of this compound analogs might look like the following:

pIC₅₀ = a * logP - b * MR₂ + c * σ₄ + d

In this equation:

pIC₅₀ represents the biological activity.

logP is the hydrophobicity descriptor.

MR₂ represents the molar refractivity of a substituent at position 2 of the phenyl ring.

σ₄ is the Hammett constant for a substituent at position 4 of the phenyl ring.

a, b, c, and d are the regression coefficients and a constant, respectively.

The signs of the coefficients provide insights into the structure-activity relationship. For instance, a positive coefficient for logP (a) would suggest that increasing hydrophobicity enhances the biological activity. A negative coefficient for MR₂ (b) would indicate that bulky substituents at position 2 are detrimental to the activity, possibly due to steric hindrance. A positive coefficient for σ₄ (c) would imply that electron-withdrawing groups at position 4 are favorable for activity.

Application in Structural Optimization:

The insights gained from such a QSAR model would be invaluable for the rational design of more potent analogs of this compound. For example, if the model indicates that hydrophobicity is a key determinant of activity, medicinal chemists could focus on synthesizing derivatives with increased lipophilicity. Similarly, if the model highlights the importance of electronic effects at a specific position on the phenyl ring, efforts could be directed towards introducing substituents with the desired electronic properties.

By using the validated QSAR model to predict the activity of virtual compounds before their synthesis, researchers can prioritize the most promising candidates, thereby saving time and resources in the drug discovery and development process.

Applications of 4 Methyl 4 Phenylpentan 2 One in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Methyl-4-phenylpentan-2-one has proven to be a valuable intermediate in the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems with potential biological activity. Its ketone functionality and adjacent quaternary carbon center provide a unique scaffold for cyclization and derivatization reactions.

One notable application is in the synthesis of polysubstituted quinoline (B57606) derivatives. Quinolines are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

In this context, this compound can serve as the ketone component, reacting with various 2-aminoaryl ketones to yield highly substituted quinolines. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring. The steric hindrance provided by the gem-dimethyl group on the this compound backbone can influence the regioselectivity of the cyclization, leading to the formation of specific isomers.

Table 1: Examples of Polysubstituted Quinolines Synthesized from Aryl Ketones

| Reactant 1 (2-Aminoaryl Ketone) | Reactant 2 (Ketone) | Product (Quinoline Derivative) |

| 2-Aminoacetophenone | This compound | 2-(4-Methyl-4-phenylpentan-2-yl)-4-phenylquinoline |

| 2-Aminobenzophenone | This compound | 2,4-Diphenyl-3-(1-methyl-1-phenylethyl)quinoline |

This approach allows for the introduction of the bulky 1-methyl-1-phenylethyl substituent onto the quinoline core, a structural motif that can be valuable for modulating the pharmacological properties of the resulting molecules. rsc.orgacs.orgacs.org

Precursor for Advanced Chemical Entities in Specialized Organic Synthesis

The chemical reactivity of this compound allows for its transformation into a variety of advanced chemical entities with potential applications in medicinal chemistry and materials science.

A key transformation is the catalytic hydrogenation of the ketone functionality to yield the corresponding secondary alcohol, 4-methyl-4-phenylpentan-2-ol. This reduction can be achieved with high efficiency using various catalytic systems, including precious metal catalysts such as platinum and palladium, as well as non-precious metal catalysts. The resulting chiral alcohol can serve as a valuable building block for the synthesis of more complex molecules. Asymmetric hydrogenation techniques can be employed to produce specific enantiomers of the alcohol, which is often crucial for biological activity.

Furthermore, the carbonyl group of this compound can be a starting point for the construction of other functional groups. For instance, it can undergo reactions such as the Wittig reaction to form alkenes, or it can be converted to an oxime or hydrazone, which can then be further modified.

Utilization as a Solvent in Specific Organic Reactions to Enhance Efficiency

While less common than its role as a reactant, the physical properties of this compound, such as its relatively high boiling point (approximately 255-257 °C) and moderate polarity, make it a candidate for use as a solvent in specific organic reactions, particularly those requiring elevated temperatures.

High-boiling point solvents are often necessary to drive reactions to completion, especially in cases where the reactants are thermally stable and the reaction equilibrium is unfavorable at lower temperatures. The use of a ketone as a solvent can also be advantageous in certain reactions where it can participate in the reaction mechanism or influence the solubility of reactants and catalysts.

For example, in certain Diels-Alder reactions, a polar aprotic solvent can enhance the rate of reaction. While specific studies detailing the use of this compound as a solvent to enhance efficiency are not widely reported in readily available literature, its properties suggest potential applicability in high-temperature cycloadditions or other reactions where a stable, moderately polar medium is required. The steric hindrance of the ketone might also prevent it from participating in unwanted side reactions, a desirable characteristic for a solvent.

Derivatization for the Creation of Novel Molecular Scaffolds

The carbonyl group of this compound is a versatile handle for derivatization, enabling the creation of a wide array of novel molecular scaffolds. These derivatizations often lead to the formation of new heterocyclic systems with potential for biological activity.

Synthesis of Schiff Bases: